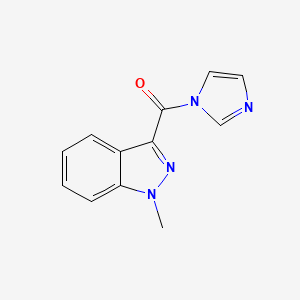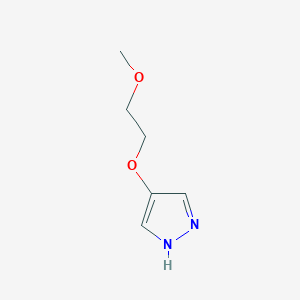
1-(4-Methoxybenzyl)piperidin-3-ol
Vue d'ensemble
Description
1-(4-Methoxybenzyl)piperidin-3-ol is a chemical compound with the molecular formula C13H19NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of this compound and similar compounds has been discussed in several studies . One method involves the use of Ir-Catalyzed synthesis of functionalized pyrrolidines and piperidines using the borrowing hydrogen methodology .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a methoxybenzyl group . The molecular weight of this compound is 221.3 .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Spiro[indane-1,4‘-piperidine] Derivatives
- Context : Spiro[indane-1,4‘-piperidine] derivatives, including 4-methoxybenzyl variants, exhibit high-affinity, selective σ ligand properties. These derivatives have been structurally and pharmacologically studied to understand their effects on central nervous system receptors.
- Key Findings : The σ affinities of certain analogues are found to be significant, indicating their potential in neuroscience research.
- Source : (Tacke et al., 2003)
Synthesis and Characterization
- Context : The chemical properties and reactions of compounds containing 4-methoxybenzyl groups, such as 1-(4-Methoxybenzyl)piperidin-3-ol, have been extensively studied. These studies include reactions with various amines and structural analyses.
- Key Findings : These studies provide insights into the synthesis routes and chemical behaviors of these compounds, which are crucial for their application in scientific research.
- Sources :
Pharmaceutical Research
- Context : Various derivatives of this compound have been explored for their potential pharmaceutical applications. This includes research into inhibitors for various receptors and enzymes.
- Key Findings : These studies demonstrate the potential of such derivatives in drug development, particularly in areas like neuropharmacology and enzyme inhibition.
- Sources :
Material Science
- Context : The 4-methoxybenzyl group, as part of larger molecules, has been studied in the context of material science, particularly in the synthesis of polythiophenes and oligoribonucleotides.
- Key Findings : These studies highlight the role of such compounds in the development of new materials with specific properties.
- Sources :
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1-(4-Methoxybenzyl)piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . Specifically, it prevents the entry of macrophage-tropic (R5) HIV-1 strains into cells that express the CCR5 receptor .
Pharmacokinetics
The compound has a molecular weight of 221.3 , and its structure includes a basic nitrogen atom and lipophilic groups , which may influence its absorption and distribution
Result of Action
The action of this compound results in the blockade of the CCR5 receptor . The compound’s action thus contributes to the development of new CCR5 antagonists for potential treatments for HIV-1 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with the CCR5 receptor may be affected by the receptor’s expression levels in different cell types . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(15)10-14/h4-7,12,15H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSIHYZSNGOYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273148 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148729-36-6 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148729-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(2-Methoxyethyl)cyclobutyl]methanol](/img/structure/B3104505.png)
![1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine](/img/structure/B3104507.png)
![tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3104512.png)

![4-[2-(4-Fluorophenyl)ethyl]piperidine](/img/structure/B3104524.png)



![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)


